![molecular formula C4H8N4O B2452832 3-Amino-4-ethyl-1H-1,2,4-triazol-5-one CAS No. 2445800-61-1](/img/structure/B2452832.png)
3-Amino-4-ethyl-1H-1,2,4-triazol-5-one
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Overview
Description
3-Amino-1,2,4-triazole (also known as Amitrole) is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This compound is also used as a nonselective systemic triazole herbicide .
Synthesis Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these scaffolds involves various strategies using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of 3-Amino-1,2,4-triazole consists of a 1,2,4-triazole ring substituted with an amino group . The structure of these derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis
3-Amino-1,2,4-triazole appears as colorless/white crystals or powder . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It has a melting point of 157 to 159 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Amino-1,2,4-triazole is used in the synthesis of unique heterocyclic compounds that are present in a variety of pharmaceuticals and biologically important compounds . These compounds are used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Drug Discovery
1,2,4-Triazole-containing scaffolds, which can be synthesized using 3-amino-1,2,4-triazole, are used in the discovery of new drug candidates . These scaffolds operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Production of Nitrogen-Containing Heterocycles
3-Amino-1,2,4-triazole is used as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reactions to produce nitrogen-containing heterocycles .
Inhibitor of Mitochondrial and Chloroplast Function
3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function . This application is particularly important in the field of biochemistry and cell biology.
Cotton Defoliant
Commercial grade 3-amino-1,2,4-triazole, which generally contains catalase anti-inhibitory impurities, is used as a cotton defoliant . This application is significant in the agriculture industry.
Herbicide
In addition to being used as a cotton defoliant, commercial grade 3-amino-1,2,4-triazole is also used as a herbicide . This makes it valuable in controlling unwanted vegetation.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-4-ethyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2-8-3(5)6-7-4(8)9/h2H2,1H3,(H2,5,6)(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNOBWOXQCHLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-ethyl-1H-1,2,4-triazol-5-one |
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